molecular formula C15H10N2O3 B11019813 N-(4-oxo-4H-chromen-6-yl)pyridine-2-carboxamide

N-(4-oxo-4H-chromen-6-yl)pyridine-2-carboxamide

Cat. No.: B11019813
M. Wt: 266.25 g/mol
InChI Key: SFBKECKODZDEAL-UHFFFAOYSA-N
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Description

N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of chromenyl-pyridinecarboxamides. This compound is characterized by the presence of a chromone moiety fused with a pyridinecarboxamide group. Chromones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE typically involves the condensation of 4-oxo-4H-chromene-6-carboxylic acid with 2-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-OXO-4H-CHROMEN-6-YL)-2-PYRIDINECARBOXAMIDE is unique due to its specific combination of chromone and pyridinecarboxamide moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

N-(4-oxochromen-6-yl)pyridine-2-carboxamide

InChI

InChI=1S/C15H10N2O3/c18-13-6-8-20-14-5-4-10(9-11(13)14)17-15(19)12-3-1-2-7-16-12/h1-9H,(H,17,19)

InChI Key

SFBKECKODZDEAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)OC=CC3=O

Origin of Product

United States

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